Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
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Overview
Description
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound with the molecular formula C₈H₁₅NO·HCl. It is also known by other names such as 3-Pseudotropanol and Pseudotropine . This compound is part of the azabicyclo family, which is characterized by a bicyclic structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride typically involves the reduction of tropinone followed by methylation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and methylating agents like methyl iodide (CH₃I). The final product is then converted to its hydrochloride salt form using hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anticholinergic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at these receptors, inhibiting the action of acetylcholine and thereby affecting neurotransmission. This mechanism is similar to that of other anticholinergic agents .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another member of the azabicyclo family, with similar structural features but different functional groups.
Scopolamine: A well-known anticholinergic agent with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective antagonist at cholinergic receptors makes it valuable for both research and therapeutic applications .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1S,5R)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)6-2-3-7(8)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+,8?; |
InChI Key |
DKFWJFUJOUGOFT-PAFGHYSMSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]1CNC2)O.Cl |
Canonical SMILES |
CC1(C2CCC1CNC2)O.Cl |
Origin of Product |
United States |
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